molecular formula C19H20N2O6 B7716407 5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B7716407
M. Wt: 372.4 g/mol
InChI Key: AWNMZNCNVGUHNI-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes two aromatic rings substituted with methoxy groups and connected by an oxadiazole ring. The presence of multiple methoxy groups and the oxadiazole ring imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Hydrazide Intermediate: The process begins with the reaction of 3,5-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide.

    Cyclization Reaction: The hydrazide is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the oxadiazole ring through a cyclization process.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and efficiency. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of amines or other reduced products.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of multiple methoxy groups and the oxadiazole ring can enhance the compound’s ability to interact with specific enzymes or receptors, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and the oxadiazole ring play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Lacks the methoxy substitutions, resulting in different chemical and biological properties.

    3,5-Dimethoxyphenyl-1,2,4-oxadiazole: Contains fewer methoxy groups, which can affect its reactivity and interactions.

    3,4,5-Trimethoxyphenyl-1,2,4-oxadiazole: Similar structure but with variations in the substitution pattern.

Uniqueness

The uniqueness of 5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of multiple methoxy groups and the oxadiazole ring enhances its potential for various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-22-13-6-12(7-14(10-13)23-2)19-20-18(21-27-19)11-8-15(24-3)17(26-5)16(9-11)25-4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNMZNCNVGUHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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